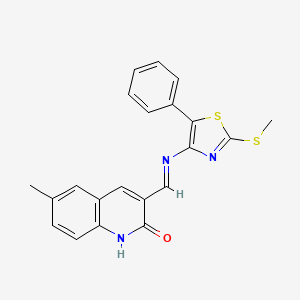

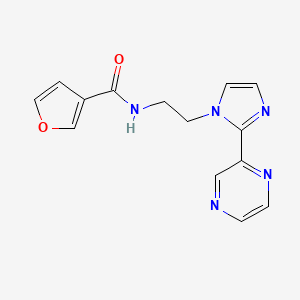

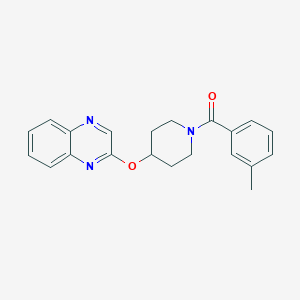

(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting imine linkage is a characteristic feature of these compounds. Although the provided data does not directly discuss this specific compound, it does provide insights into similar Schiff base compounds and their metal complexes, which can be useful in understanding the general behavior and properties of such compounds.

Synthesis Analysis

The synthesis of Schiff bases and their metal complexes can be achieved through the reaction of amines with carbonyl compounds. For instance, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a related Schiff base ligand derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol has been reported . The synthesis involves the formation of the Schiff base ligand followed by complexation with the appropriate metal ions. This process is likely similar to the synthesis of the compound , which would involve the reaction of a thiazolylamine with a quinolinone derivative.

Molecular Structure Analysis

The molecular structure of Schiff bases and their complexes can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a related compound, (E)-1-(4-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ylamino)phenyl)-3-phenylprop-2-en-1-one, was determined using single crystal X-ray diffraction, revealing its triclinic crystal system and space group . The molecular and crystal structures are stabilized by intramolecular and intermolecular interactions, such as hydrogen bonding. These findings suggest that the compound of interest may also exhibit a complex molecular structure with similar stabilizing interactions.

Chemical Reactions Analysis

Schiff bases and their metal complexes are known to exhibit catalytic properties in various chemical reactions. The catalytic performance of the synthesized metal complexes of a related Schiff base was evaluated in the oxidation reaction of styrene using H2O2 . The copper complex, in particular, showed a conversion of 65.6% with benzaldehyde and 1-phenylethane-1,2-diol as the major products. This indicates that the compound "(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one" may also have potential catalytic applications, possibly in oxidation reactions or other types of chemical transformations.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial Activity

One study focused on the synthesis of novel compounds related to the chemical structure , exploring their antimicrobial activity. The research indicated that certain synthesized compounds exhibited significant antibacterial activity, emphasizing the potential of these compounds in developing new antimicrobial agents. However, these compounds were found to be inactive against selected fungi, highlighting the specificity of their antibacterial properties (M. Idrees, Y. G. Bodkhe, N. Siddiqui, 2018).

Anticancer Activity

Another area of research explored the synthesis of novel thiazole/-2-quinolone derivatives, including compounds structurally related to the query chemical, to evaluate their colon anticancer activity. The study highlighted the moderate colon anticancer activity of these newly synthesized compounds, suggesting their potential as therapeutic agents in cancer treatment (Ashraf A. Aly Prof, Asmaa H. Mohamed, M. Ramadan, 2020).

Sensing Applications

Research into chemosensors has also utilized compounds with a similar structure for the selective sensing of ions in aqueous solutions. One study developed a highly selective colorimetric chemosensor for cyanide detection, illustrating the versatility of these compounds in environmental and analytical chemistry for detecting hazardous substances (Y. Na, G. Park, H. Jo, Seul Ah Lee, Cheal Kim, 2014).

Photo- and Ionochromic Properties

Compounds derived from or related to the query chemical have been synthesized to investigate their photo- and ionochromic properties, along with their spectral-luminescent characteristics. These studies contribute to the development of molecular switches and sensors, highlighting the functional diversity of these chemical structures in materials science (V. Bren, A. D. Dubonosov, O. Popova, Yu. V. Revinskii, K. S. Tikhomirova, V. Minkin, 2018).

Corrosion Inhibition

Further research delved into the corrosion inhibition properties of pyran derivatives bearing quinoline rings, including similar compounds. The study aimed to explore their effectiveness in protecting mild steel against corrosion in acidic environments, underscoring the potential industrial applications of these compounds in corrosion prevention technologies (M. Khattabi, F. Benhiba, S. Tabti, A. Djedouani, A. Assyry, R. Touzani, I. Warad, H. Oudda, A. Zarrouk, 2019).

Propriétés

IUPAC Name |

6-methyl-3-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS2/c1-13-8-9-17-15(10-13)11-16(20(25)23-17)12-22-19-18(27-21(24-19)26-2)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,25)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPFRUOEQSOREO-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=NC3=C(SC(=N3)SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)/C=N/C3=C(SC(=N3)SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)

![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)